7-Nitropyrido[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
7-nitropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)8-4-5-10-9(7-8)12-11-3-1-2-6-13(10)11/h1-7H |
InChI Key |
UZKUAAKXKWTZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 Nitropyrido 1,2 a Benzimidazole and Analogues
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of the pyrido[1,2-a]benzimidazole (B3050246) scaffold. One common approach involves the reaction of 2-aminobenzimidazole (B67599) with β-dicarbonyl compounds or their synthetic equivalents. For example, the cyclocondensation of 2-aminobenzimidazole with β-keto esters under microwave irradiation can produce pyrimido[1,2-a]benzimidazol-4-one derivatives in high yields (74–94%) and short reaction times (3 minutes). nih.gov
Another variation utilizes isoflavones, which react with 2-aminobenzimidazole in the presence of sodium methoxide (B1231860) in methanol (B129727). nih.gov This process involves the opening of the pyran ring of the isoflavone (B191592) followed by cyclocondensation to yield pyrimido[1,2-a]benzimidazole (B3050247) derivatives in high yields. nih.gov Similarly, β-bromo-α,β-unsaturated aldehydes react with 2-aminobenzimidazole in DMF under microwave irradiation in the presence of triethylamine (B128534) and magnesium sulfate (B86663) to form pyrimido[1,2-a]benzimidazoles. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |
| 2-Aminobenzimidazole | β-Keto esters | Microwave irradiation | Pyrimido[1,2-a]benzimidazol-4-ones | 74-94% nih.gov |
| 2-Aminobenzimidazole | Isoflavones | MeONa, MeOH | Pyrimido[1,2-a]benzimidazoles | High nih.gov |
| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehydes | Et₃N, MgSO₄, DMF, Microwave | Pyrimido[1,2-a]benzimidazoles | Not specified nih.gov |
Michael Addition Pathways
Michael addition reactions provide another versatile route to the pyrido[1,2-a]benzimidazole core. The reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds, such as unsaturated ketone derivatives, in ethanol (B145695) under basic catalysis leads to the formation of the target compound in good yield (71%). nih.gov This reaction proceeds via a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and dehydration.
Reactions Involving Enaminones and β-Dicarbonyl Compounds
Enaminones and β-dicarbonyl compounds are valuable building blocks in heterocyclic synthesis. A facile and efficient one-pot multicomponent reaction of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole (a heterocyclic enamine) with malononitrile (B47326) and various aromatic aldehydes in acetonitrile (B52724) with triethylamine catalysis affords 1-amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo rsc.orgresearchgate.netimidazo[1,2-a]pyridine-2-carbonitriles. dergipark.org.tr The reaction is notable for its operational simplicity and the precipitation of the pure product from the reaction medium. dergipark.org.trhacettepe.edu.tr
Furthermore, the synthesis of CF₃-substituted benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidine derivatives has been achieved through a sustainable, solvent- and metal-free, atom-economical cascade reaction of CF₃-ynones and 2-aminobenzimidazole under ultrasound irradiation. nih.gov This method is characterized by its environmentally friendly conditions and high functional group tolerance. nih.gov
Microwave-Assisted Annulation Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields compared to conventional heating methods. rsc.orgmdpi.com This technology has been successfully applied to the synthesis of pyrido[1,2-a]benzimidazoles and their analogues.
A notable catalyst-free, microwave-assisted annulation protocol allows for the rapid and efficient synthesis of functionalized pyrido[1,2-a]benzimidazole derivatives. rsc.org This method involves the [3+3] annulation of various benzimidazoles with 3-formylchromones. rsc.org The reaction proceeds smoothly under microwave irradiation, offering good yields, a broad substrate scope, and high tolerance for various functional groups. rsc.org For instance, the reaction of 2-aminobenzimidazole with different 3-formylchromones bearing both electron-donating and electron-withdrawing groups resulted in the desired pyrido[1,2-a]benzimidazole products in yields ranging from 62% to 85%. rsc.org The use of microwave energy significantly reduces reaction times, making it an environmentally friendly and efficient alternative to traditional heating. rsc.orgmdpi.comscispace.com
Other microwave-assisted methods for synthesizing benzimidazole (B57391) cores, which are the precursors to the fused pyrido[1,2-a]benzimidazole system, have also been developed. These often involve the condensation of o-phenylenediamines with aldehydes or their derivatives. mdpi.comscispace.compreprints.org For example, a solvent-free method using erbium triflate (Er(OTf)₃) as a catalyst under microwave irradiation provides 1,2-disubstituted benzimidazoles in very high yields and short reaction times. mdpi.com Such efficient syntheses of the benzimidazole core are crucial for the subsequent construction of the full pyrido[1,2-a]benzimidazole system.
Functionalization and Derivatization Approaches
The functionalization of the pre-formed pyrido[1,2-a]benzimidazole ring system is a key strategy for creating a diverse range of derivatives. This includes the introduction of substituents through electrophilic aromatic substitution and the modification of existing functional groups via nucleophilic substitution or cross-coupling reactions.
Electrophilic Aromatic Substitution for Nitro Group Introduction
The introduction of a nitro (NO₂) group onto the pyrido[1,2-a]benzimidazole skeleton is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com This reaction generally involves treating the substrate with a nitrating agent, most commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The strong acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com
The nitronium ion is then attacked by the electron-rich aromatic system of the pyrido[1,2-a]benzimidazole. masterorganicchemistry.com The position of nitration is governed by the electronic properties of the heterocyclic system. The π-excessive nature of the benzimidazole portion's benzene (B151609) ring makes it susceptible to electrophilic attack. chemicalbook.com For acylated amino derivatives of pyrido[1,2-a]benzimidazole, nitration using KNO₃/H₂SO₄ has been shown to introduce the nitro group at specific positions, guided by the existing substituents. jraic.com
Regioselective Nitration Studies on Substituted Pyrido[1,2-a]benzimidazoles
The position at which the nitro group is introduced (regioselectivity) is a critical aspect of the synthesis of specific isomers like 7-nitropyrido[1,2-a]benzimidazole. The existing substituents on the pyrido[1,2-a]benzimidazole ring play a crucial directing role in the electrophilic aromatic substitution reaction. libretexts.org
Activating groups, such as amino or alkoxy groups, generally direct incoming electrophiles to the ortho and para positions, while deactivating groups tend to direct them to the meta position. libretexts.org In the context of the fused pyrido[1,2-a]benzimidazole system, the interplay between the electron-donating and electron-withdrawing nature of the different rings and substituents determines the final regiochemical outcome. For instance, in the nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide, the nitro group is directed to the 8th position, which is ortho to the activating acylated amino group. jraic.com Theoretical studies on similar heterocyclic systems like imidazo[1,2-a]pyrazine (B1224502) confirm that the stability of the carbocation intermediate formed during the attack of the electrophile dictates the regioselectivity. stackexchange.com Attack at a position that allows for the maintenance of aromaticity in an adjacent ring is generally favored. stackexchange.com
Nucleophilic Substitution Reactions
The nitro group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows the nitro group to be displaced by various nucleophiles, providing a pathway to a wide range of 7-substituted derivatives.
Studies on related nitro-heterocyclic compounds have demonstrated the feasibility of such reactions. For example, quaternary 7-nitropyrido[1,2-a]benzimidazolium salts have been shown to react with nucleophiles like hydrazines and hydroxylamine, leading to cleavage of the pyriline ring and formation of new heterocyclic systems. researchgate.net In other cases, such as with 2-(2-nitrophenyl)-1H-benzimidazoles, the nitro group can be displaced by intramolecular nucleophiles like alkoxides to form new ring systems. nih.gov Similarly, in halogenated nitroimidazoles, the bromine atom, activated by the adjacent nitro group, can be displaced by various nucleophiles. rsc.org While direct SNAr on this compound itself is not extensively detailed in the provided search results, the principles from these related systems strongly suggest its potential as a synthetic route for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig Amination) for Substituted Benzimidazoles
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com These reactions are highly relevant for the derivatization of the benzimidazole core, which can then be used to build more complex pyrido[1,2-a]benzimidazole analogues.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. arkat-usa.orgnih.gov It is widely used to functionalize benzimidazole frameworks. arkat-usa.orgnih.gov For example, 2-iodobenzimidazole intermediates can be coupled with a wide range of electronically and sterically diverse (hetero)aryl boronic acids under microwave-assisted conditions using a PdCl₂/SPhos catalytic system. arkat-usa.orgresearchgate.net This late-stage diversification is crucial for building libraries of potential drug candidates. arkat-usa.org The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups. arkat-usa.orgnih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. thieme-connect.comnih.govacs.org It has been effectively used to construct the benzimidazole nucleus itself and to functionalize it. nih.govacs.orgresearchgate.net For instance, the challenging functionalization at the 5(6)-position of a benzimidazole core has been achieved via Buchwald-Hartwig amination, coupling a bromo-benzimidazole with various sulfonylanilines in yields up to 81%. nih.gov This method is also employed for the enantioselective synthesis of chiral benzimidazoles. thieme-connect.com
The general catalytic cycle for these reactions involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com
Investigation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates is fundamental to optimizing synthetic routes and developing new transformations.
For the synthesis of the pyrido[1,2-a]benzimidazole ring, one proposed mechanism involves the formation of polysubstituted benzenes followed by a subsequent substitution and annulation reaction with pyridine (B92270). nih.gov In other cases, such as the oxidative cyclization of N-substituted anilines, the reaction is believed to proceed through nitrosobenzene (B162901) intermediates. nih.gov The presence of a nitro group on the aniline (B41778) substrate was found to be essential for this type of cyclization to occur, supporting the role of a nitroso intermediate. nih.gov
In the case of electrophilic nitration, the mechanism is well-established and proceeds via the formation of a nitronium ion (NO₂⁺) which acts as the electrophile. masterorganicchemistry.com The rate-determining step is the attack of the aromatic ring on this electrophile, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation by a weak base restores aromaticity. masterorganicchemistry.com Computational studies using Molecular Electron Density Theory (MEDT) on pyridine derivatives have further elucidated the stepwise polar mechanism of these nitration reactions. rsc.org
The mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is generally understood to involve a catalytic cycle. youtube.comarkat-usa.org This cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) species. This is followed by transmetalation with the boron "ate" complex and concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. arkat-usa.org
Analysis of Reductive Cyclization Mechanisms
The formation of the fused benzimidazole ring system often proceeds through a reductive cyclization pathway, typically starting from an appropriately substituted o-nitroaniline. A classic example involves the oxidation of 5-nitro-2-(piperidin-1-yl)aniline (B1302262) with Caro's acid (peroxymonosulfuric acid) to yield 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. nih.gov The mechanism is believed to involve an initial oxidation of the aniline to a nitrosobenzene intermediate, which then undergoes cyclization. nih.gov The presence of the nitro-substituent on the aniline ring has been noted to facilitate this oxidative cyclization. nih.gov
More contemporary methods have been developed to improve efficiency and yield. An electrochemical approach provides a modern alternative for synthesizing 1,2-fused benzimidazoles from o-nitroanilines. rsc.org This method operates via a tandem process in an undivided cell under constant current conditions. rsc.org The proposed mechanism involves the electrochemical reduction of the nitro group, followed by an intramolecular C(sp³)–H amination and subsequent condensation to form the final fused heterocyclic product. rsc.org This electro-organic synthesis can accommodate a wide range of o-nitroanilines and produces the desired benzimidazoles in yields up to 99%. rsc.org
Another effective one-pot method utilizes a combination of zinc powder and sodium bisulfite in water. pcbiochemres.com In this process, the o-nitroaniline is first reduced to the corresponding o-phenylenediamine (B120857) by the Zn/NaHSO3 system; this is followed by condensation with an aldehyde at elevated temperatures to yield the 2-substituted benzimidazole derivative. pcbiochemres.com The use of zinc was found to be superior to other metals like iron or copper in terms of product yield and reaction time. pcbiochemres.com
Table 1: Comparison of Reductive Cyclization Methodologies for Benzimidazole Synthesis
| Method | Starting Material | Reagents/Conditions | Key Mechanistic Step | Yield |
| Classical Oxidation | 5-nitro-2-(piperidin-1-yl)aniline | Caro's acid (H₂SO₅) | Formation of nitroso intermediate | Good |
| Electrochemical Synthesis | o-nitroanilines | Undivided cell, constant current | Tandem nitro reduction/C(sp³)–H amination | Up to 99% rsc.org |
| One-Pot Reduction | 2-nitroaniline, aldehyde | Zn, NaHSO₃, Water, 100°C | In-situ reduction to diamine, then condensation | Very good to excellent pcbiochemres.com |
Mechanistic Studies of Electrophilic Substitution Regioselectivity
The reactivity of the pyrido[1,2-a]benzimidazole system towards electrophilic aromatic substitution is governed by the electronic properties of the heterocyclic core and its substituents. Studies on the halogenation of 9-chloropyrido[1,2-a]benzimidazole revealed an unusual regioselectivity, where the incoming electrophile was directed to the ortho position relative to an existing electron-withdrawing group. researchgate.net This outcome is counterintuitive to standard substitution rules. researchgate.net
To rationalize this observation, quantum chemistry methods were employed to analyze the electronic structure of the substrate. The investigation found that the orientation of the electrophilic attack was determined by the distribution of the frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO), in the substrate molecule. researchgate.net This orbital control of the reaction pathway provided a strong theoretical basis that corresponded well with the experimental results, demonstrating that frontier electron density is the deciding factor in the regioselectivity of this particular electrophilic substitution. researchgate.net Further studies showed that changing the substituent from a meta-director to an ortho/para-director did not alter this selective outcome. researchgate.net
Examination of Carbon-Carbon Bond Cleavage in Benzimidazole N-Oxide Synthesis
The synthesis of benzimidazole N-oxides can sometimes be complicated by unexpected side reactions. An unusual carbon-carbon bond cleavage has been observed during the preparation of certain benzimidazole N-oxides from substituted anilines. rsc.org The synthesis of benzimidazole N-oxides is typically achieved through a base-mediated cyclization of functionalized o-nitroanilines, rather than direct oxidation of a pre-formed benzimidazole ring. mdpi.com
Experimental and computational studies were conducted to probe the mechanism of this C-C bond cleavage. rsc.org The critical factor determining whether the desired N-oxide is formed or cleavage occurs was found to be the nature of the substituents on the amine functionality of the aniline precursor. rsc.org This suggests that steric and electronic properties of the amine substituent play a direct role in the reaction pathway, either facilitating the desired cyclization or promoting the fragmentation of the molecule.
Cleavage Reactions of 7-Nitropyrido[1,2-a]benzimidazolium Salts
Quaternary salts of this compound exhibit susceptibility to nucleophilic attack, leading to cleavage of the pyridine ring. It has been demonstrated for the first time that these salts react with nucleophiles such as hydrazine (B178648), phenylhydrazine, and hydroxylamine. researchgate.netosi.lv
This reaction does not simply substitute the quaternary group but results in a ring-opening transformation. The cleavage of the 7-nitropyrido[1,2-a]benzimidazolium salt by these nitrogen-based nucleophiles leads to the formation of 2-pyrazolinemethyl-6-nitrobenzimidazoles (with hydrazine) and 2-isoxazoline-methyl-6-nitrobenzimidazoles (with hydroxylamine). researchgate.netosi.lv This transformation effectively converts the fused heterocyclic system into a substituted benzimidazole, demonstrating a significant reactive pathway for this class of compounds. The yield of the resulting pyridine from the ring cleavage was reported to be between 71 and 95 percent. researchgate.net
Table 2: Cleavage Reactions of 7-Nitropyrido[1,2-a]benzimidazolium Salts
| Reactant Salt | Nucleophile | Resulting Product Class |
| 7-Nitropyrido[1,2-a]benzimidazolium salt | Hydrazine | 2-Pyrazolinemethyl-6-nitrobenzimidazoles researchgate.netosi.lv |
| 7-Nitropyrido[1,2-a]benzimidazolium salt | Phenylhydrazine | Substituted 2-Pyrazolinemethyl-6-nitrobenzimidazoles researchgate.netosi.lv |
| 7-Nitropyrido[1,2-a]benzimidazolium salt | Hydroxylamine | 2-Isoxazolin-methyl-6-nitrobenzimidazoles researchgate.netosi.lv |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For 7-Nitropyrido[1,2-a]benzimidazole, the IR spectrum is expected to be dominated by vibrations from the fused aromatic system and the nitro group.
The key vibrational modes anticipated for this compound include:
Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Nitro Group (NO₂) Vibrations: The presence of the nitro group is strongly indicated by two characteristic stretching vibrations: the asymmetric stretch (ν_as_) usually appearing between 1500-1560 cm⁻¹ and the symmetric stretch (ν_s_) between 1335-1385 cm⁻¹. These are among the most intense bands in the spectrum.
C=N and C=C Stretching: Vibrations associated with the fused pyridine (B92270) and imidazole (B134444) rings occur in the 1450-1630 cm⁻¹ range. The conjugation in the heterocyclic system influences the exact position and intensity of these bands.
C-N Stretching: The stretching vibration for the C-N bond within the heterocyclic system is typically found in the 1250-1335 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear as strong bands in the 750-900 cm⁻¹ range, and their pattern can provide information about the substitution on the benzene (B151609) ring.
The FT-IR spectra of related benzimidazole (B57391) derivatives confirm these assignments. For instance, studies on various benzimidazole compounds show characteristic strong bands for the imidazole ring and any substituents present nih.govresearchgate.netresearchgate.net. The introduction of a nitro group, a strong electron-withdrawing group, can cause shifts in the vibrational frequencies of the adjacent rings due to its influence on the electronic distribution of the molecule nist.gov.
Table 1: Expected FT-IR Vibrational Frequencies for this compound (Note: These are representative values based on known data for similar compounds.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1630 | Medium-Strong |
| C-N Stretch | 1250 - 1335 | Medium |
| C-H Out-of-Plane Bend | 750 - 900 | Strong |
FT-Raman Spectroscopy
FT-Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic backbone.
Key expected features in the FT-Raman spectrum include:
Ring Breathing Modes: The symmetric vibrations of the fused aromatic rings would produce strong and sharp bands, which are characteristic of the heterocyclic core.
Nitro Group Vibrations: The symmetric stretching vibration of the NO₂ group is also Raman active and would be expected to appear prominently.
C-C and C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the rings are typically strong in the Raman spectrum.
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Vis, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into the conjugated π-system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show complex absorption bands due to its extended π-conjugated system. The fusion of the benzimidazole and pyridine rings creates a large chromophore.
The anticipated electronic transitions are:
π → π* Transitions: These high-energy transitions are characteristic of aromatic and conjugated systems and are expected to appear as intense absorption bands, likely in the range of 250-350 nm. Pyrido[1,2-a]benzimidazole (B3050246) derivatives typically show intense absorption maxima around 250 nm spectrabase.com.
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These bands are generally much weaker in intensity than π → π* transitions. The presence of the nitro group and the nitrogen heteroatoms makes these transitions possible.
The nitro group, being a strong chromophore and an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrido[1,2-a]benzimidazole, moving the absorption bands to longer wavelengths. The spectrum of benzimidazole itself in methanol (B129727) shows absorption maxima around 243 nm, 274 nm, and 279 nm researchgate.netresearchgate.net. The extension of the conjugated system and the addition of the nitro group would significantly alter this profile.
Table 2: Expected UV-Vis Absorption Maxima for this compound in an Organic Solvent (Note: These are representative values based on known data for similar compounds.)
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~260 | High |
| π → π | ~340 | Moderate |
| n → π* | > 380 | Low |
Derivative Spectrophotometric Methods
Derivative spectrophotometry is an analytical technique that involves calculating and plotting the first, second, or higher-order derivatives of an absorbance spectrum (dA/dλ, d²A/dλ², etc.). This method can enhance the resolution of overlapping spectral bands, allowing for more accurate qualitative and quantitative analysis of compounds in complex mixtures.
For a compound like this compound, which possesses a complex zero-order UV-Vis spectrum, derivative spectrophotometry could be highly beneficial. The technique could:
Resolve fine structural details that are hidden in the broad absorption bands of the parent spectrum.
Allow for the quantification of this compound in the presence of impurities or other compounds with overlapping spectra, without the need for prior chemical separation.
The first-derivative spectrum plots the rate of change of absorbance with wavelength, transforming peaks into bipolar signals that cross the zero axis at the wavelength of the original peak maximum. The second-derivative spectrum is even more effective at separating overlapping peaks, representing them as sharper, negative bands. While no specific application of this method to this compound has been reported, its utility in the analysis of multicomponent pharmaceutical and environmental samples is well-established.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A successful analysis would provide definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions of this compound.
Based on the structures of related benzimidazole and pyrido[1,2-a]benzimidazole derivatives, the following solid-state features are expected for this compound:
Planarity: The fused pyrido[1,2-a]benzimidazole core is expected to be nearly planar.
Intermolecular Interactions: The crystal packing would likely be stabilized by a network of intermolecular interactions. Given the presence of the nitro group and the aromatic rings, π-π stacking interactions between the planar heterocyclic systems of adjacent molecules are highly probable. C-H···O or C-H···N hydrogen bonds involving the nitro group and the ring nitrogens could also play a significant role in the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is an illustrative example of how crystallographic data would be presented and does not represent actual experimental data.)
| Parameter | Example Value |
| Chemical Formula | C₁₁H₆N₄O₂ |
| Formula Weight | 226.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1040 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.445 |
| R-factor (%) | < 5 |
Fluorescence Spectroscopy in Mechanistic Probes
Fluorescence spectroscopy serves as a powerful tool to investigate the excited state dynamics and environmental sensitivity of this compound and its derivatives.
The fluorescence of pyrido[1,2-a]benzimidazole derivatives is significantly influenced by their chemical environment and interactions with other molecules. Studies on related compounds, such as amino and diamino substituted benzimidazo[1,2-a]quinolines, have demonstrated that their fluorescence intensity can be quenched or enhanced by various factors. For instance, the fluorescence of these compounds shows notable differences in sensitivity and spectral response when interacting with different metal ions. researchgate.net This suggests that the electronic properties of the pyrido[1,2-a]benzimidazole core are highly sensitive to external perturbations.
The emission spectra of these related molecules are also dependent on the polarity of the solvent, with shifts observed in ethanol (B145695), acetonitrile (B52724), dioxane, and toluene. researchgate.net Furthermore, the protonation state of the molecule dramatically affects its fluorescence, with significant changes in emission observed at different pH values. researchgate.net This sensitivity to pH and metal ions highlights the potential for developing sensor applications based on the fluorescence quenching and enhancement of the pyrido[1,2-a]benzimidazole scaffold. researchgate.net
Fluorescence titration is a key method for quantifying the binding affinity between a fluorescent molecule and a quencher or a binding partner. In studies involving derivatives of the parent pyrido[1,2-a]benzimidazole structure, fluorimetric titrations have been effectively used to determine their binding affinities for various metal cations. researchgate.net For example, the fluorescence intensity of amino-substituted benzimidazo[1,2-a]quinolines has been observed to decrease in a linear fashion with the logarithm of the concentration of metal ions such as Zn2+, Co2+, Cu2+, and Ni2+. researchgate.net This systematic quenching allows for the calculation of binding constants and stoichiometry of the metal-ligand complexes.
These titration experiments provide quantitative data on the interaction, revealing the strength and specificity of the binding. The insights gained from such studies are crucial for designing molecules with tailored binding properties for applications in sensing and diagnostics.
Circular Dichroism (CD) Spectroscopy for Chiral and Binding Studies
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules and their interactions with other chiral entities, such as biomacromolecules. While specific CD studies on this compound are not extensively detailed in the provided search results, the principles of the technique and its application to similar compounds offer valuable insights.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. When a small molecule like a pyrido[1,2-a]benzimidazole derivative binds to a chiral macromolecule, such as DNA or a protein, an induced CD signal can be observed in the absorption bands of the small molecule. This induced CD signal provides information about the binding mode and the conformational changes in the macromolecule upon binding.
For instance, if this compound were to intercalate into the DNA double helix, the constrained chiral environment of the DNA would likely induce a CD signal. The nature and magnitude of this signal could help to distinguish between intercalation and other binding modes, such as groove binding. Similarly, binding to a protein could result in induced CD signals that provide clues about the binding site and the local protein conformation.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and predicting their spectroscopic properties. In studies of related benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to determine the most stable conformation of the molecules. These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
For 7-Nitropyrido[1,2-a]benzimidazole, a similar approach would elucidate the planarity of the fused ring system and the orientation of the nitro group. The predicted vibrational frequencies from DFT calculations are also invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of vibrational modes.
Table 1: Example of DFT-Calculated Geometric Parameters for a Benzimidazole Derivative (Note: This data is representative of typical benzimidazole derivatives and is for illustrative purposes in the absence of specific data for this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.38 | |
| C=N | 1.32 | |
| C-C (aromatic) | 1.40 | |
| C-N-C: 108.5 | ||
| N-C-N: 110.2 |
The Gaussian suite of programs, particularly Gaussian 09, is a widely used software package for performing a broad range of quantum chemistry calculations. Coupled with GaussView, a graphical interface, it facilitates the construction of molecular inputs, the setup of complex calculations, and the visualization of results, such as molecular orbitals and electrostatic potential maps. For this compound, these tools would be essential for carrying out the DFT calculations mentioned above, as well as for analyzing the electronic structure.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method has been successfully applied to various heterocyclic compounds to predict ¹H and ¹³C NMR spectra. By calculating the absolute shielding of each nucleus, the chemical shifts can be determined relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). For this compound, GIAO calculations would be instrumental in assigning the signals in its experimental NMR spectra, which can be complex due to the fused ring structure.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and kinetic stability.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energies of both the HOMO and LUMO, and the HOMO-LUMO gap will provide insight into its reactivity profile.
Table 2: Example HOMO-LUMO Energy Data for a Nitroaromatic Compound (Note: This data is for illustrative purposes and is not specific to this compound)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -3.2 |
| Energy Gap (ΔE) | 3.6 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the nitro group due to the electronegativity of the oxygen atoms, indicating a site for potential electrophilic interaction. The regions around the hydrogen atoms of the aromatic rings would likely exhibit positive potential.
Frontier Molecular Orbital (FMO) Analysis for Electronic Properties
Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the electronic characteristics and reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org
In studies of benzimidazole derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these properties. For instance, analysis of 1,2-disubstituted benzimidazole compounds showed that calculated energy gap values of less than 5 eV indicate that a compound is a good bioactive material. nih.gov The HOMO is often located over the benzimidazole ring, indicating it is the primary site for electron donation. researchgate.net Conversely, the LUMO's location points to the region most likely to accept electrons. This electron density transfer from the HOMO to the LUMO is fundamental to a molecule's interactions. researchgate.net
While specific FMO data for this compound is not detailed in the available literature, analysis of related benzimidazole structures provides a strong predictive framework for its electronic behavior. The presence of the electron-withdrawing nitro group is expected to influence the energies of the frontier orbitals significantly.
Table 1: Representative FMO Data for Benzimidazole Derivatives This table presents data from related benzimidazole compounds to illustrate the typical values obtained from FMO analysis.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Finding |
|---|---|---|---|---|
| Compound 2a (1,2-disubstituted benzimidazole) | -6.0254 | -0.5272 | 5.4982 | High stability due to a larger energy gap. nih.gov |
| Compound 2b (1,2-disubstituted benzimidazole) | -5.6878 | -0.1896 | 5.4982 | Low softness parameter indicates high chemical stability and low reactivity. nih.gov |
| Diiodobis(benzimidazole)Co(II) | -5.39 eV | -1.61 eV | 3.78 eV | Lower energy gap suggests higher potential inhibition efficiency. sapub.org |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a biological target, typically a protein or enzyme. nih.gov These simulations provide crucial information about the binding affinity and the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective drugs. nih.gov
Prediction of Binding Modes and Interactions with Biological Targets
Docking studies on various benzimidazole derivatives have been conducted against a wide range of biological targets, demonstrating the scaffold's versatility. These targets include enzymes involved in inflammation, cancer, and infectious diseases. plantarchives.orgnih.govresearchgate.net
For example, in the context of antitubercular research, benzimidazole derivatives were docked against the enzyme Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1), a critical component for Mycobacterium tuberculosis cell wall synthesis. researchgate.net The simulations revealed that these compounds could fit within the enzyme's active site, with binding affinities recorded at less than -8.0 kcal/mol. researchgate.net Similarly, docking studies of other benzimidazoles against KasA, another antitubercular target, showed binding scores of -7.368 kcal/mol, with key hydrogen bond interactions involving the benzimidazole nitrogen atoms. nih.gov
In cancer research, benzimidazoles have been evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking of benzimidazole-1,2,3-triazole hybrids into the EGFR active site (PDB ID: 4HJO) yielded high binding scores (e.g., -9.7 kcal/mol), indicating strong and stable interactions. nih.gov These interactions are often characterized by hydrogen bonds and pi-pi stacking with key amino acid residues in the binding pocket. researchgate.net
Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives
| Compound/Derivative Class | Biological Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| Benzimidazole-1,2,3-triazole hybrids | EGFR (4HJO) | -9.6 to -9.7 | Stable interactions with the active site. nih.gov |
| Substituted Benzimidazole (Compound 7) | Mtb KasA (6P9K) | -7.368 | Hydrogen bond interactions via the benzimidazole nitrogen. nih.gov |
| Benzimidazole Derivatives (Compounds 20, 21, 30) | DprE1 | < -8.0 | Strong binding within the enzyme's active site. researchgate.net |
| 1,2-disubstituted Benzimidazole (Compound 2a) | Lung Cancer Protein (1M17) | -6.6 | Best binding affinity among tested compounds. nih.govresearchgate.net |
Pharmacophore Model Development for Enzyme Inhibition
A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to exhibit a specific biological activity. plantarchives.org These models are developed based on the structural characteristics of known active compounds and are used in virtual screening to identify new potential inhibitors from large chemical databases. nih.gov
For benzimidazole derivatives, pharmacophore models have been successfully developed for various enzyme targets. A model for 5-lipoxygenase-activating protein (FLAP) inhibitors, involved in leukotriene synthesis, was created using both ligand- and structure-based approaches to identify novel chemotypes. nih.gov Another study on cyclooxygenase (COX) inhibitors identified the key pharmacophoric features responsible for the activity of benzimidazole derivatives against COX-1 and COX-2. plantarchives.org For angiotensin II AT1 receptor antagonists, a five-point pharmacophore model was generated, consisting of two hydrogen bond acceptor sites, one negative ionizable region, and two aromatic regions. researchgate.net The development of these models is crucial for understanding the structure-activity relationship (SAR) and guiding the design of new, more potent enzyme inhibitors based on the benzimidazole scaffold. researchgate.net
In Silico Predictions in Research Design
In silico methods, encompassing all computational studies, have become indispensable in modern drug discovery. They offer a time- and cost-effective alternative to traditional experimental approaches, allowing for the rapid screening and optimization of potential drug candidates. nih.gov
Computational Chemistry in Drug Design Acceleration
Computational chemistry significantly accelerates the drug design process by enabling virtual high-throughput screening (vHTS) of vast compound libraries. nih.gov This process can screen up to 100,000 molecules per day to identify "hit" compounds that are most likely to bind to a specific biological target. nih.gov For the benzimidazole scaffold, researchers have designed and screened extensive libraries of derivatives against targets like EGFR, leading to the identification of potent inhibitors without the need for initial synthesis and testing of every compound. nih.gov
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to evaluate the drug-likeness of compounds early in the discovery pipeline. researchgate.net By flagging molecules with poor pharmacokinetic profiles or potential toxicity, these computational tools allow researchers to focus resources on the most promising candidates, thereby reducing late-stage failures and streamlining the path to clinical trials. nih.gov
Theoretical Support for Experimental Observations
Theoretical calculations provide a molecular-level explanation for experimentally observed phenomena. nih.gov For instance, when a series of synthesized benzimidazole derivatives show varying levels of anticancer activity, DFT calculations can be used to analyze their electronic properties (like the HOMO-LUMO gap) and molecular electrostatic potential (MEP). nih.govresearchgate.net These theoretical results can then be correlated with the experimental IC50 values. A strong correlation supports the proposed mechanism of action and validates the experimental findings. nih.gov
Mechanistic Investigations of Biological Activity
Antimicrobial Activity Mechanisms
Benzimidazole (B57391) derivatives exhibit a wide spectrum of antimicrobial activities, and the presence of a nitro group is often crucial for their mechanism of action. nih.gov
While data specifically for 7-Nitropyrido[1,2-a]benzimidazole is limited, various other nitrobenzimidazole derivatives have demonstrated antibacterial properties. nih.gov For instance, certain 5,6-dinitro and 2-trifluoromethyl benzimidazole derivatives have shown promise as antibacterial agents. nih.gov The antibacterial effect of benzimidazoles can be attributed to their ability to interfere with essential cellular processes in bacteria. Some derivatives have shown significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin (B1669076). nih.govresearchgate.net The activity is often dependent on the specific substituents on the benzimidazole core. nih.gov
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Class | Bacterial Strain | Activity/MIC |
|---|---|---|
| 5-Halo-benzimidazole derivatives | Staphylococcus aureus (MRSA) | Potent activity, comparable to ciprofloxacin nih.gov |
| 2-and 1,2-substituted benzimidazoles | Staphylococcus group | MICs ranging from 87.5 µg/mL to 200 µg/mL researchgate.net |
This table presents data for related benzimidazole compounds, not specifically this compound.
The antifungal action of benzimidazoles is a well-documented phenomenon. researchcommons.orgnih.govresearchgate.netsemanticscholar.org These compounds are known to be effective against a range of fungal pathogens, including species of Candida and Aspergillus. researchcommons.orgnih.gov The mechanism often involves the disruption of fungal-specific cellular structures or metabolic pathways. For example, some benzimidazoles interfere with the polymerization of tubulin, a critical component of the fungal cytoskeleton. nih.gov Others have been found to inhibit ergosterol (B1671047) biosynthesis, which is essential for the integrity of the fungal cell membrane. researchgate.net Several synthesized benzimidazole-hydrazone and 1-alkyl-substituted benzimidazole derivatives have shown notable activity against Candida species. nih.gov
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Class | Fungal Species | Activity/MIC |
|---|---|---|
| 1-Nonyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp. | Potent antifungal activity nih.gov |
| 1-Decyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp. | Potent antifungal activity nih.gov |
| 2-and 1,2-substituted benzimidazoles | Candida strains | MICs ranging from 104.6 µg/mL to 151.78 µg/mL researchgate.net |
This table presents data for related benzimidazole compounds, not specifically this compound.
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. nih.govnih.gov The enzyme consists of GyrA and GyrB subunits. While fluoroquinolones target the GyrA subunit, another class of inhibitors targets the ATP-binding site on the GyrB subunit. nih.gov Some novel benzimidazole derivatives have been identified as inhibitors of mycobacterial DNA gyrase, acting with a mechanism similar to novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These compounds bind to the gyrase active site, and docking studies have predicted that specific substitutions on the benzimidazole ring can favor interactions with key residues like Asn46 and Asp73 of E. coli DNA gyrase B, potentially leading to an inhibitory effect. mdpi.comresearchgate.net
Polyketide synthase 13 (Pks13) is another crucial enzyme, essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. nih.govresearchgate.net Inhibition of Pks13 is a promising strategy for developing new anti-tubercular drugs. nih.govbohrium.comdundee.ac.uknih.gov While benzofurans and oxadiazoles (B1248032) have been identified as inhibitors of the Pks13 thioesterase domain, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close analogues act via this mechanism. bohrium.comnih.gov
A key mechanism for the biological activity of many nitroaromatic compounds is the intracellular reduction of the nitro group. nih.govresearchgate.netmdpi.com This process, often occurring under anaerobic or hypoxic conditions found in certain bacteria and protozoa, involves the transfer of one or more electrons to the nitro group, leading to the formation of a nitro anion radical (NO₂⁻). nih.govrsc.orgnih.gov This radical species is highly reactive and can lead to cellular damage through various pathways. The formation of the nitro anion radical is often a critical activation step, converting the relatively inert parent compound into a cytotoxic agent. researchgate.net This "futile metabolism" can generate superoxide (B77818) ions, leading to oxidative stress. nih.gov The bioreductive potential is a key factor in the selective toxicity of nitro-substituted heterocycles. researchgate.net It is hypothesized that the nitro group of this compound could undergo similar enzymatic reduction. researchgate.net
Antiprotozoal Activity Mechanisms
The antiprotozoal activity of benzimidazoles, including nitro-substituted derivatives, is well-established against several parasitic protozoa. nih.gov
Various benzimidazole derivatives have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Trichomonas vaginalis, which causes trichomoniasis. nih.govmdpi.com For T. cruzi, some chloro-substituted benzimidazole derivatives have shown better in vitro and in vivo activity than the reference drug benznidazole (B1666585). nih.govresearchgate.net The mechanism of action for nitro-containing compounds against these parasites is often linked to the reductive activation of the nitro group by parasite-specific nitroreductases, similar to the mechanism of the 5-nitroimidazole drug metronidazole. mdpi.commdpi.com This leads to the generation of cytotoxic radical species that damage parasitic DNA and proteins. rsc.org Studies on 6-nitro-1H-benzimidazole derivatives have shown potent trichomonacidal activity, affecting the viability, morphology, and motility of T. vaginalis trophozoites. mdpi.com While no specific studies on this compound were found, its nitro-aromatic structure suggests a potential for similar antiprotozoal mechanisms. mdpi.comdndi.org
Table 3: Antiprotozoal Activity of Selected Benzimidazole Derivatives
| Compound/Class | Protozoan Species | Observed Effect |
|---|---|---|
| 5-Chloro-1H-benzimidazole-2-thiol | Trypanosoma cruzi (NINOA strain) | LC₅₀ of 0.014 mM nih.gov |
| 6-Chloro-1-methyl-1H-benzimidazole-2-thiol | Trypanosoma cruzi (NINOA strain) | Better activity than nifurtimox (B1683997) and benznidazole nih.gov |
This table presents data for related benzimidazole compounds, not specifically this compound.
Effects on Leishmania Species
While direct studies on this compound against Leishmania species are not extensively documented, research into structurally related compounds provides significant insights into its potential antileishmanial activity. The broader class of pyrimido[1,2-a]benzimidazoles, which shares a core heterocyclic system, has demonstrated notable efficacy against parasitic protozoa. nih.gov
In a study focusing on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, a derivative identified as compound 2a (a pyrimidobenzimidazole with a 3-fluorophenyl substituent) was highlighted as a potent new antiparasitic agent. mdpi.com This compound exhibited excellent activity against Leishmania major, the causative agent of cutaneous leishmaniasis. nih.govmdpi.com It was found to be highly active against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite, with EC₅₀ values in the nanomolar range. mdpi.com This suggests that the fundamental benzimidazole-containing fused ring system is a viable pharmacophore for targeting Leishmania. The mechanism is hypothesized to involve interference with critical cellular pathways within the parasite, a trait common to many benzimidazole-based antiparasitic drugs that often target microtubule synthesis. mdpi.com
Table 1: Antileishmanial Activity of a Related Pyrimido[1,2-a]benzimidazole (B3050247) Derivative
| Compound | Target Organism | Target Stage | Activity (EC₅₀) |
|---|---|---|---|
| Compound 2a | Leishmania major | Promastigotes | Nanomolar range mdpi.com |
Enzymatic Modulation and Inhibition
The interaction of this compound with various enzyme systems is central to understanding its mechanism of action at a molecular level. Benzimidazole derivatives are known to inhibit a range of enzymes involved in inflammation, cellular signaling, and metabolic processes. researchgate.netresearchgate.netnih.gov
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, from arachidonic acid. nih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov
While specific inhibitory data for this compound is not available, studies on other benzimidazole-containing molecules demonstrate the scaffold's potential to target these enzymes. For instance, a series of benzimidazole derivatives bearing indole (B1671886) and benzophenone (B1666685) moieties was evaluated for inhibitory activity against COX-1, COX-2, and 5-LOX. One particularly potent compound from this series, 10c , which features specific halogen substitutions, showed significant inhibitory potential. researchgate.net In silico docking studies further support that benzimidazole derivatives can favorably bind within the active sites of both COX-1 and COX-2. plantarchives.org This suggests that the pyrido[1,2-a]benzimidazole (B3050246) core could serve as a template for designing dual COX/LOX inhibitors.
Table 2: In Vitro COX/LOX Inhibition by a Representative Benzimidazole Derivative (Compound 10c)
| Enzyme | Inhibition | Finding |
|---|---|---|
| COX-1 | Yes | Showed good inhibitory potency. researchgate.net |
| COX-2 | Yes | Showed good inhibitory potency. researchgate.net |
There is currently no available research data detailing the inhibitory effects of this compound on the enzyme β-glucuronidase.
Based on available scientific literature, there are no studies investigating the interaction between this compound and the polyamine oxidative deamination enzymes, including spermine (B22157) oxidase, polyamine oxidase, and diamine oxidase.
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov The benzimidazole scaffold has gained significant attention as a core structure in the design of potent protein kinase inhibitors. nih.govnih.gov
Benzimidazole-based compounds have been developed to target a wide array of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The structural similarity of the benzimidazole core to purine (B94841) allows it to function as an ATP-competitive inhibitor, binding to the kinase's active site. google.com The development of multi-kinase inhibitors from benzimidazole hybrids has shown promise in targeting several dysregulated signaling pathways in cancer simultaneously. nih.gov Given this extensive background, the this compound framework represents a promising starting point for the development of novel kinase inhibitors.
Modulation of Cellular Processes (Conceptual)
Based on the enzymatic inhibition profiles of structurally related compounds, this compound can be conceptualized to modulate several key cellular processes.
Inflammatory Pathways: Through the potential inhibition of COX and LOX enzymes, the compound could decrease the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. This would interfere with inflammatory signaling cascades, reducing processes such as vasodilation, edema, and immune cell recruitment.
Cell Cycle and Proliferation: The established role of benzimidazoles as inhibitors of CDKs and Aurora kinases suggests that this compound could arrest the cell cycle. nih.gov Inhibition of these kinases would disrupt the checkpoints that govern cell division, potentially leading to an anti-proliferative effect in cancer cells.
Signal Transduction and Angiogenesis: By potentially targeting receptor tyrosine kinases such as EGFR and VEGFR, the compound could block downstream signaling pathways essential for cancer cell survival, growth, and the formation of new blood vessels (angiogenesis).
Parasitic Cellular Integrity: The demonstrated activity of related compounds against Leishmania suggests that this compound may disrupt essential and parasite-specific cellular functions. mdpi.com This could include interference with microtubule dynamics, a known mechanism for benzimidazole-based antiparasitics, which would compromise the parasite's structural integrity, motility, and cell division. mdpi.com
Interference with Cell Cycle Progression
The ability of benzimidazole derivatives to halt the proliferation of cancer cells is often linked to their interference with the cell cycle. Studies on various compounds within this class have demonstrated the capacity to arrest cell cycle progression at different phases, thereby preventing cell division.
For instance, certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression in human breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines. mdpi.com Investigations into other benzimidazole derivatives revealed they could induce cell cycle arrest in the S phase in human lung adenocarcinoma A549 cells, with N-oxide analogs showing particular efficacy under hypoxic conditions. researchgate.net Similarly, the benzimidazole derivative 2XP has been observed to cause G2/M phase cell cycle arrest in HL60 leukemia cancer cells. nih.gov Another compound, nocodazole, induces p21-associated cell cycle arrest at the G1 and G2 phases in various breast cancer cell lines. nih.gov This body of research suggests that the broader benzimidazole class, and potentially this compound, can exert antiproliferative effects by disrupting the normal sequence of the cell cycle. mdpi.comresearchgate.netnih.gov
Table 1: Effect of Benzimidazole Derivatives on Cell Cycle Phases in Cancer Cell Lines
| Compound/Derivative Class | Cell Line(s) | Affected Cell Cycle Phase(s) | Source(s) |
| Benzimidazole-based 1,3,4-oxadiazoles | MDA-MB-231, SKOV3, A549 | General suppression | mdpi.com |
| N-oxide benzimidazole analogs | A549 | S phase | researchgate.net |
| 2XP | HL60 | G2/M phase | nih.gov |
| Nocodazole | Various breast cancer lines | G1 and G2 phases | nih.gov |
Induction of Apoptosis
A primary mechanism through which benzimidazole compounds exhibit anticancer activity is the induction of apoptosis, or programmed cell death. nih.gov By triggering this process, these compounds can eliminate malignant cells.
Research has demonstrated that certain new benzimidazole derivatives promote apoptotic cell death in human lung adenocarcinoma A549 cells. nih.govfrontierspartnerships.org The activation of caspase-3/7, key executioner enzymes in the apoptotic cascade, was confirmed as a mechanism of action for these compounds. nih.gov Further studies on a novel 1,2,5-trisubstituted benzimidazole, TJ08, revealed its ability to induce apoptosis across a panel of cancer cell lines, including Jurkat, K-562, and HeLa cells. nih.gov Mechanistically, this was associated with the upregulation of cleaved caspases and the downregulation of the anti-apoptotic protein Bcl-2, providing clear evidence of induced cell death. nih.gov The ability to trigger apoptosis is a hallmark of many chemotherapeutic agents, and the consistent findings across various benzimidazole derivatives underscore its importance as a mechanism of action for this class of compounds. nih.govnih.gov
Modulation of Inflammatory Responses
The benzimidazole scaffold is a recognized pharmacophore in the development of agents that modulate inflammatory responses. researchgate.netnih.gov Derivatives of this structure have been shown to interfere with multiple biochemical pathways involved in inflammation. nih.gov
One of the key mechanisms is the regulation of enzymes like phospholipases A2 (PLA2s), which play a critical role in inflammatory processes by catalyzing the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins. nih.gov The inhibition of such enzymes is a target for anti-inflammatory drug design. Furthermore, some benzimidazole derivatives target the aldo-keto reductase family 1 member B1 (AKR1B1), an enzyme whose expression is correlated with oxidative stress and vascular inflammation. nih.gov AKR1B1 regulates inflammatory responses through NF-Kappa-B mediated signaling, highlighting another pathway through which these compounds can exert their effects. nih.gov The broad ability of benzimidazole derivatives to interact with various targets in the inflammatory cascade makes them promising candidates for the development of new anti-inflammatory therapies. nih.govresearchgate.net
Inhibition of Pro-inflammatory Cytokines
A significant aspect of the anti-inflammatory activity of benzimidazole derivatives is their ability to inhibit the production and release of pro-inflammatory cytokines. These signaling molecules, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are central to amplifying inflammatory signals in numerous diseases. nih.gov
Studies have shown that a range of benzimidazole derivatives can effectively inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in macrophage cell lines. researchgate.netnih.gov For example, one study found that a newly synthesized benzimidazole derivative, ORT-83, significantly suppressed the gene expression levels of the proinflammatory cytokines IL-6 and TNF-α in an inflammation-induced lung cell line (A549). scielo.br Another investigation demonstrated that a specific benzimidazole inhibitor significantly reduced TLR-dependent IL-6 production in bone marrow-derived macrophages (BMDMs). researchgate.net The capacity to suppress these key cytokines points to a direct mechanism for dampening the inflammatory response. nih.govscielo.brresearchgate.net
Table 2: Inhibition of Pro-inflammatory Cytokine Release by Benzimidazole Derivatives
| Compound/Derivative | Cell Type | Cytokine(s) Inhibited | Key Finding | Source(s) |
| Various Imidazopyridine & Benzimidazole Derivatives | RAW 264.7 Macrophages | TNF-α, IL-6 | Majority of compounds showed higher inhibition than the reference, omeprazole. | nih.gov |
| Benzimidazole Inhibitor | Bone Marrow-Derived Macrophages (BMDMs) | IL-6, RANTES | Significant reduction in TLR-dependent cytokine production in a dose-dependent manner. | researchgate.net |
| ORT-83 | A549 Lung Cells | IL-6, TNF-α, NFκB | Significant suppression of pro-inflammatory cytokine gene expression. | scielo.br |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided.
Extensive searches for research focusing on "this compound" did not yield specific studies or data related to its application in the following advanced areas as requested:
Integration into DNA building blocks for metal ion sensing.
Design for differential sensing of specific metal ions (Zn2+, Cd2+, Ag+, Au+, Pd2+, Pt2+, Hg2+, Lanthanides).
Use as a fluorescent base analogue in nucleic acid studies.
Probing DNA structure and stability.
Investigating DNA-macromolecular interactions and activity.
Studies of DNA-mediated charge transport.
While the broader class of compounds, pyrido[1,2-a]benzimidazoles , is recognized for its fluorescent properties and has been investigated for applications in developing chemosensors and as potential antiproliferative agents that interact with nucleic acids researchgate.netnih.gov, these findings are not specific to the 7-nitro derivative. The introduction of a nitro group at the 7-position would significantly alter the electronic and photophysical properties of the molecule, making it scientifically inaccurate to extrapolate the findings from other derivatives to "this compound".
Similarly, while various benzimidazole derivatives have been synthesized and evaluated as fluorescent probes for ions and biomolecules rsc.orgnih.gov, and some nitro-substituted benzimidazoles have been studied for pharmacological activities nih.gov, this research does not address the specific advanced applications in the context of nucleic acids as detailed in the user's outline for the specified compound.
Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be created. There is a lack of published research data for "this compound" within the scope of the advanced applications outlined.
Advanced Applications in Research and Development
Development of Fluorescent Probes and Chemosensors
Research on RNA-Drug Interactions
The benzimidazole (B57391) framework, a core component of 7-Nitropyrido[1,2-a]benzimidazole, has been a subject of research into its interactions with RNA. RNA's diverse roles in cellular biology make it an attractive target for therapeutic intervention. nih.gov Studies have focused on understanding how small, "drug-like" molecules with a benzimidazole core bind to specific RNA motifs. nih.gov
One research approach has been the use of two-dimensional combinatorial screening (2DCS) to identify which RNA internal loops, from a large library of possibilities, bind most specifically and with the highest affinity to a series of designer benzimidazoles. nih.gov This methodology aims to build a database of small molecule-RNA interactions that could guide the design of molecules targeting functionally important RNAs based on genomic sequences. nih.gov
In these studies, certain benzimidazole derivatives have shown binding affinities to RNA internal loops with dissociation constants (Kd) in the low micromolar range. nih.gov For instance, a series of related benzimidazole compounds were found to bind to various RNA loop structures with Kd values ranging from approximately 100 to 20,000 nM. nih.gov The research indicates that specific structural features of the benzimidazole derivatives influence their binding affinity and specificity for different RNA structures. nih.gov These investigations establish a foundational protocol for defining the RNA motif targets for heterocyclic small molecules like this compound, paving the way for the development of RNA-targeted chemical probes or therapeutics. nih.gov
Scaffold for Medicinal Chemistry Research
The pyrido[1,2-a]benzimidazole (B3050246) ring system is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets through mechanisms like π–π stacking, hydrogen bonding, and metal ion interactions. researchgate.net This versatility has made it a valuable scaffold for developing new therapeutic agents. researchgate.netderpharmachemica.com
The benzimidazole scaffold serves as a template for the rational design of new molecules with enhanced biological activity. researchgate.net Researchers systematically modify the core structure at various positions (N1, C2, C5, and C6) to optimize interactions with specific biological targets. nih.govnih.gov For example, the introduction of different substituents can be tailored to target enzymes and receptors involved in inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase activating protein (FLAP). nih.govnih.gov
Recent studies have focused on creating novel benzimidazole derivatives as potent and selective inhibitors of specific enzymes, such as microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), a key target for inflammatory diseases. nih.gov By synthesizing a series of new benzimidazoles and evaluating their inhibitory activity, researchers can identify compounds with high potency and selectivity. nih.gov This process of iterative design, synthesis, and testing allows for the refinement of the molecular structure to achieve desired pharmacological properties, demonstrating the utility of the benzimidazole core in developing new and effective therapeutic agents. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR investigations have revealed key insights into the features that govern their therapeutic potential. researchgate.netnih.gov Literature on SAR highlights that the nature and position of substituents on the benzimidazole ring are significant contributors to the compound's activity. nih.govnih.gov
For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to greatly influence anti-inflammatory activity. nih.govnih.govresearchgate.net Specific SAR findings include:
C2 Position: Substitution with anacardic acid has been linked to COX-2 inhibition. nih.govresearchgate.net
N1 Position: The presence of an amine group can enhance the inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov
C5/C6 Positions: A lipophilic group at the R5 position tends to favor COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition. nih.gov
These detailed SAR analyses provide a roadmap for medicinal chemists to design more potent and selective benzimidazole-based drugs by strategically modifying the scaffold. researchgate.netnih.gov
The exploration of benzimidazole derivatives has led to the identification of several promising lead compounds for drug development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug.
Through synthesis and in vitro testing against various pathogens and cell lines, specific derivatives have been highlighted for their significant activity. For example, in a study synthesizing eighteen 1H-benzimidazole derivatives, several compounds were found to be more active as antiprotozoal agents than the standard drug Metronidazole. nih.gov In a separate investigation targeting inflammation, a novel benzimidazole derivative, compound 44 (AGU654) , was identified as a highly potent and selective inhibitor of mPGES-1 with an IC50 value of 2.9 nM. nih.gov This compound also demonstrated significant in vivo efficacy in preclinical models of fever, inflammation, and pain, marking it as a promising lead for further development. nih.gov
| Compound/Derivative | Target/Activity | Key Findings | Reference |
| Benzimidazole Derivatives | Antiprotozoal (Giardia lamblia, Entamoeba histolytica) | More active than Metronidazole and Albendazole. | nih.gov |
| Compound 44 (AGU654) | mPGES-1 Inhibition (Anti-inflammatory) | IC50 = 2.9 nM; excellent bioavailability and selectivity. | nih.gov |
| 2-phenyl-substituted benzimidazoles | COX and 5-lipoxygenase Inhibition | Unsubstituted positions at R2, R3, and R4 are preferred for activity. | nih.gov |
| 2-methoxycarbonylamino derivatives (Compounds 3, 9, 15) | Tubulin Polymerization Inhibition | Although they inhibited tubulin polymerization, they were not the most potent antiparasitic compounds in the series. | nih.gov |
Materials Science Applications (Conceptual Research)
Beyond its biomedical potential, the chemical structure of this compound suggests its utility in the field of materials science, particularly in the development of advanced energy technologies.
Dye-sensitized solar cells (DSSCs) are a promising third-generation photovoltaic technology known for their low cost and ease of fabrication. researchgate.net The electrolyte is a critical component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the electrodes. nih.gov Research has shown that the performance and stability of DSSCs can be significantly influenced by the composition of the electrolyte. researchgate.netechemmat.com
Benzimidazole derivatives have been investigated as additives in the liquid electrolytes of DSSCs. researchgate.net Studies involving the addition of various benzimidazoles to the standard iodide/triiodide redox electrolyte have demonstrated a notable enhancement in the open-circuit photovoltage (Voc) and the fill factor (ff) of the solar cell. researchgate.net This effect is attributed to the interaction of the benzimidazole molecules with the surface of the TiO2 photoanode. researchgate.netnih.gov This interaction can passivate the surface, suppressing undesirable back-electron recombination reactions where electrons in the TiO2 conduction band react with the electrolyte. nih.gov
However, the addition of benzimidazoles can also lead to a reduction in the short-circuit photocurrent density (Jsc). researchgate.net Computational studies have suggested that properties such as the partial charge on the nitrogen atoms and the molecular size of the benzimidazole derivative influence these performance changes. researchgate.net Specifically, a greater partial charge on the nitrogen at position 3 correlates with a larger Voc but a smaller Jsc. researchgate.net These findings indicate that the benzimidazole scaffold, as found in this compound, is a promising structure for designing additives to optimize the performance of DSSC electrolytes.
| DSSC Parameter | Effect of Benzimidazole Additive | Probable Reason | Reference |
| Open-Circuit Photovoltage (Voc) | Enhanced | Suppression of back-electron recombination at the TiO2/dye/electrolyte interface. | researchgate.netnih.gov |
| Fill Factor (ff) | Enhanced | Improved charge collection efficiency. | researchgate.net |
| Short-Circuit Photocurrent (Jsc) | Reduced | Interaction with the TiO2 electrode and electrolyte solvent. | researchgate.net |
| Overall Efficiency (η) | Variable | A trade-off between the positive impact on Voc and the negative impact on Jsc. | researchgate.net |
Q & A
Q. 1.1. What are efficient synthetic routes for preparing pyrido[1,2-a]benzimidazole derivatives like 7-nitropyrido[1,2-a]benzimidazole?
A metal-free, green method involves the dehydrogenative aromatization of 2-aminopyridines and cyclohexanones using molecular oxygen as an oxidant. This approach avoids transition metals and achieves high yields under mild conditions . Alternatively, multicomponent reactions (MCRs) using 2-aminobenzimidazole and aldehydes/ketones in water or PEG solvents provide scalable routes with functional group compatibility .
Q. 1.2. How do reaction conditions influence the regioselectivity of halogenation in pyrido[1,2-a]benzimidazoles?
Electrophilic halogenation (e.g., using N-bromosuccinimide in sulfuric acid) favors substitution at the 8th position of 9-chloropyrido[1,2-a]benzimidazole due to orbital control and boundary electron density distribution. Experimental and DFT studies confirm this regioselectivity, with 8-bromo derivatives forming predominantly (3a:4a = 1:0.47) .
Q. 1.3. What structural features of pyrido[1,2-a]benzimidazoles correlate with biological activity?
The nitro group at position 7 (as in this compound) enhances electron-withdrawing effects, influencing DNA binding and kinase inhibition. Derivatives with halogen or methyl groups at specific positions show improved anthelmintic and anticancer activities .
Advanced Research Questions
Q. 2.1. How can computational methods optimize the synthesis and activity of this compound derivatives?
Artificial neural network (ANN) analysis of structure-activity relationships (SAR) can predict intraocular pressure-lowering or hypotensive activities based on substituent patterns (e.g., nitro, halogen, alkyl groups). ANN models trained on imidazo/pyrimido-benzimidazole derivatives provide insights into optimizing pharmacological profiles . DFT studies further elucidate stability and reactivity, such as hydrogen bonding and π-stacking in crystal structures .
Q. 2.2. What advanced catalytic systems improve the sustainability of pyrido[1,2-a]benzimidazole synthesis?
- Microwave-assisted synthesis : Guanidine hydrochloride (GuHCl) catalyzes solvent-free, microwave-mediated reactions between aryl aldehydes and methyl ketones, achieving high yields (>85%) and scalability. This method avoids metals and reduces waste .
- Rhodium-catalyzed annulation : 2-Arylimidazo[1,2-a]pyridines react with alkynes to construct pyrido[1,2-a]benzimidazoles, tolerating functional groups (e.g., Br, CN) and enabling late-stage diversification .
Q. 2.3. How do experimental data contradictions in SAR studies inform derivative design?
Discrepancies arise when substituent effects vary across biological targets. For example:
- Anthelmintic activity : Derivatives with electron-withdrawing groups (e.g., 6d, 6k) exhibit activity against Syphacia obvelata, but bulky substituents reduce efficacy .
- Anticancer activity : 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles show potent anti-leukemia activity via kinase inhibition (e.g., BMX, AKT pathways), yet structural analogs with similar substituents may lack selectivity .
Resolution requires iterative SAR analysis, combining in vitro profiling (e.g., kinase panels) and molecular docking .
Methodological Challenges and Solutions
Q. 3.1. How to address low yields in multi-step syntheses of dihydropyrido[1,2-a]benzimidazoles?
Optimize tandem reactions using 2-arylbenzimidazoles with THF as solvent, DBU as base, and H2O2 as oxidant. This one-pot method achieves up to 83% yield and >25:1 diastereomeric ratio (d.r.) by controlling reaction time and temperature .
Q. 3.2. What strategies mitigate failed syntheses of pyrido[1,2-a]pyrimidin-2-ones?
Failed routes (e.g., using acetylenic acids with 2-aminobenzothiazoles) highlight the need for alternative dipolarophiles or catalysts. Switching to epoxide-mediated cyclization (e.g., propylene oxide) improves regioselectivity and yield in pyrrolo[1,2-a]benzimidazole synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
